![molecular formula C22H18ClN3O2S2 B2863033 2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1105198-50-2](/img/structure/B2863033.png)
2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs, showcasing methodologies for generating these compounds in good yields. These methods involve oxidation processes and reactions with quinoline and isoquinoline, leading to the formation of phenylsulfonyl triazoloquinolines and triazoloisoquinolines, which are then aromatized to their corresponding triazoles through the elimination of benzenesulfinic acid (Ito, S., Kakehi, A., Matsuno, T., & Yoshida, J., 1980). Another aspect of research focuses on efficient syntheses of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, illustrating the versatility of these compounds in chemical synthesis (Katritzky, A., Qiu, G., Long, Q., He, H., & Steel, P., 2000).
Potential Biological Activities
Although explicit information on biological activities directly related to the specific compound mentioned is scarce within the provided literature, research on related triazolo[4,3-a]pyridines and isoquinolines often explores their potential biological activities. Studies have synthesized novel quinazolinone derivatives to screen for anti-inflammatory and analgesic activities, indicative of the broader pharmacological interest in this chemical framework (Farag, A. A., Khalifa, E. M., Sadik, N. A., Abbas, S., Al‐Sehemi, A., & Ammar, Y., 2012).
Development of New Synthetic Methodologies
Research also encompasses the development of new synthetic methodologies, such as the synthesis of triazolopyridines and their hydrogenation reactions, contributing to the diversification of synthetic routes and the exploration of chemical reactivity (Abarca, B., Ballesteros, R., & Elmasnouy, M., 1999). Another study details the preparation of phosphonates and their benzo derivatives via cycloaddition reactions, showcasing innovative approaches to compound synthesis (Krylov, A. S., Petrosian, A. A., Piterskaya, J. L., Svintsitskaya, N., & Dogadina, A. V., 2019).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-17(11-18(30-20)14-7-3-2-4-8-14)25-22(26)29-13-19(27)24-12-15-9-5-6-10-16(15)23/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUGHGBXPUYBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)
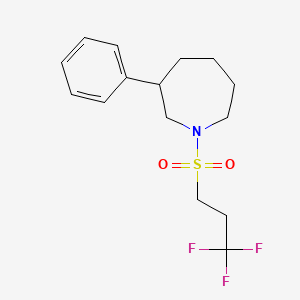
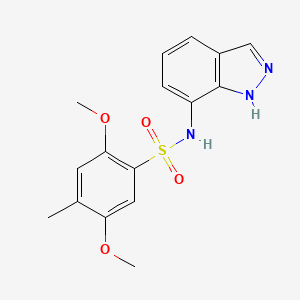
![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)
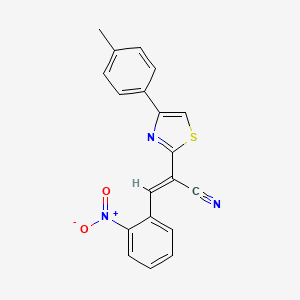
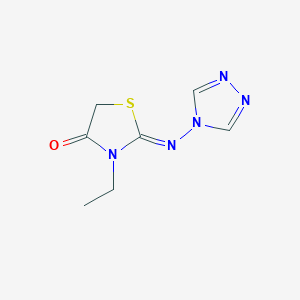

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)
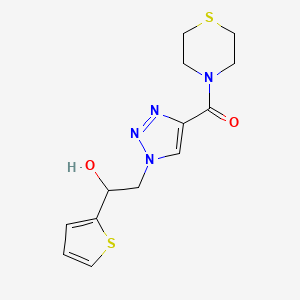
![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)